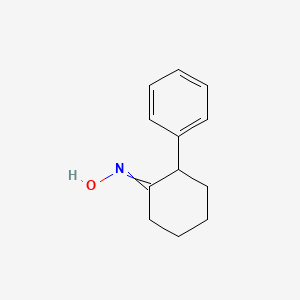

2-Phenylcyclohex-anone oxime

Description

Significance as a Versatile Synthetic Intermediate

The significance of 2-phenylcyclohexanone (B152291) oxime in organic chemistry research stems from its role as a versatile synthetic intermediate. Oximes, in general, are stable and serve as valuable precursors, and 2-phenylcyclohexanone oxime is no exception. scispace.com Its structure allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals and functional materials. scispace.comwjarr.com

The oxime functional group can act as an internal oxidant in certain catalytic processes, facilitating transformations like dehydrogenation without the need for harsh external oxidizing agents. scispace.comacs.org This property is highly valuable in modern organic synthesis, which prioritizes efficiency and atom economy. Furthermore, derivatives of 2-phenylcyclohexanone oxime, such as its esters, have been shown to participate in sophisticated, metal-catalyzed ring-opening and annulation reactions. dicp.ac.cn This reactivity allows for the cleavage of carbon-carbon bonds within the cyclohexyl ring, enabling the synthesis of entirely different ring systems, a testament to its versatility. dicp.ac.cn The compound's ability to undergo transformations leading to carbazoles, anilines, and thiophenes underscores its importance as a multifaceted intermediate in synthetic chemistry. scispace.comwjarr.comdicp.ac.cn

Overview of Key Chemical Transformations and Synthetic Utility

2-Phenylcyclohexanone oxime is susceptible to several key chemical transformations that form the basis of its synthetic utility. These reactions allow chemists to convert a relatively simple starting material into a variety of complex and valuable products.

One of the most well-documented transformations is its thermal cyclization to form 1,2,3,4-tetrahydrocarbazole. wjarr.comorgsyn.orgorgsyn.org This reaction, achieved by heating the oxime, provides a direct route to the tetrahydrocarbazole scaffold, which is a core structure in many biologically active compounds. wjarr.com The reaction is believed to proceed through complex intermediates, possibly involving enamine diradicals. acs.org

Another significant reaction is the Beckmann rearrangement. While the oxime itself can undergo thermal reactions, its tosylate derivative is known to yield a Beckmann product, which involves the migration of the phenyl-bearing carbon to the nitrogen atom, forming a lactam. acs.org

In the realm of modern catalysis, 2-phenylcyclohexanone oxime and its derivatives are valuable substrates. For instance, sterically hindered cyclohexenone oximes, including the 2-phenyl derivative, can be converted into primary anilines through palladium-catalyzed Semmler-Wolff type reactions. scispace.com This method provides an alternative to traditional C-N coupling reactions for accessing valuable aniline (B41778) structures. scispace.com

Furthermore, the ester derivatives of 2-phenylcyclohexanone oxime can undergo a copper-catalyzed radical C-C bond cleavage. This is followed by a [4+1] annulation cascade with enaminothiones, resulting in the formation of highly substituted 2-cyanoalkyl-aminothiophene derivatives. dicp.ac.cn This transformation highlights the oxime's ability to act as a C1 synthon through a ring-opening mechanism, demonstrating its utility in constructing five-membered heterocyclic rings. dicp.ac.cn The oxime has also been noted for its ability to act as a dehydrogenating agent for certain hydroheteroaromatic compounds. acs.org

The key transformations of 2-phenylcyclohexanone oxime are summarized in the table below.

| Transformation | Reagents/Conditions | Product(s) |

| Thermal Cyclization | Heating in aqueous ethanol | 1,2,3,4-Tetrahydrocarbazole |

| Beckmann Rearrangement | Tosylation followed by rearrangement | Lactam (e.g., ε-Caprolactam derivative) |

| Semmler-Wolff Type Aromatization | Pd(PCy3)2 catalyst | 2-Aminobiphenyl (B1664054) |

| Copper-Catalyzed [4+1] Annulation (as oxime ester) | Copper(I) catalyst, Enaminothione | 2-Cyanoalkyl-aminothiophene derivative |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-(2-phenylcyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C12H15NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11,14H,4-5,8-9H2 |

InChI Key |

KEZSUWLEVRELGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NO)C(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylcyclohexanone Oxime and Its Precursors

Precursor Synthesis: 2-Phenylcyclohexanone (B152291)

The initial and crucial step in the synthesis of 2-phenylcyclohexanone oxime is the preparation of its precursor, 2-phenylcyclohexanone. Several synthetic strategies have been developed to achieve this, each with distinct advantages in terms of yield, selectivity, and reaction conditions. These methods include classical organometallic reactions, modern catalytic approaches, and substitution reactions.

Grignard Reactions and Subsequent Oxidation Pathways

A foundational and widely employed method for the synthesis of 2-phenylcyclohexanone involves the use of a Grignard reagent. vaia.com This process begins with the reaction of cyclohexanone (B45756) with phenylmagnesium bromide (C₆H₅MgBr). vaia.com The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a tetrahedral intermediate. Subsequent acidic workup (hydrolysis) yields 2-phenylcyclohexanol (B1664101). vaia.com

| Reactants | Reagents | Intermediate | Product |

| Cyclohexanone, Bromobenzene, Magnesium | 1. Dry Ether 2. H₃O⁺ | 2-Phenylcyclohexanol | 2-Phenylcyclohexanone |

| 2-Phenylcyclohexanol | Pyridinium Chlorochromate (PCC) or Jones Reagent | - | 2-Phenylcyclohexanone |

Enantioselective Synthesis of 2-Phenylcyclohexanone

The synthesis of specific enantiomers of 2-phenylcyclohexanone is of significant interest, particularly for applications in asymmetric synthesis. One approach to achieving enantiopure 2-phenylcyclohexanone is through the oxidation of an enantiomerically pure precursor, such as trans-2-phenylcyclohexanol. orgsyn.org The kinetic resolution of racemic 2-phenylcyclohexanol using enzymes like Lipase PS30 can provide the enantiomerically pure alcohol, which is then oxidized to the corresponding ketone. orgsyn.org

Another strategy involves the direct enantioselective α-amination of silyl (B83357) enol ethers derived from 2-phenylcyclohexanone. lookchem.com The use of rhodium(II) catalysts with chiral ligands facilitates the introduction of an amino group in a stereocontrolled manner, which can then be converted to the ketone. lookchem.com The choice of the silyl group and the presence of amine bases like 4-N,N-dimethylaminopyridine (DMAP) have been shown to influence both the yield and the enantiomeric excess (ee) of the product. lookchem.com

| Precursor | Catalyst/Reagent | Key Feature | Product |

| Racemic 2-phenylcyclohexanol | Lipase PS30 | Kinetic acetylation | Enantiomerically pure trans-2-phenylcyclohexanol |

| TIPS enol ether of 2-phenylcyclohexanone | Rh(II) complex with chiral ligand | Enantioselective α-amination | Chiral α-amino ketone |

Palladium-Catalyzed Synthetic Routes to 2-Phenylcyclohexanone

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the formation of carbon-carbon bonds. A high-yielding method for the synthesis of 2-phenylcyclohexanone utilizes a palladium catalyst, [(IPr)Pd(acac)Cl], with sodium tert-butoxide in toluene. chemicalbook.com This cross-coupling reaction can achieve high yields in a relatively short time.

Furthermore, palladium-catalyzed aerobic dehydrogenation of ketones offers a direct route to α,β-unsaturated ketones. nih.gov While the direct dehydrogenation of cyclohexanone can be challenging, the use of catalysts like Pd(DMSO)₂(TFA)₂ with oxygen as the oxidant has shown promise. nih.gov This method can also be applied to substituted cyclohexanones like 2-phenylcyclohexanone, potentially leading to the corresponding enone. nih.gov

| Catalyst System | Reactants | Key Conditions | Yield |

| [(IPr)Pd(acac)Cl], Sodium tert-butoxide | Aryl halide, Cyclohexanone | Toluene, 60°C, 2 h | 86% chemicalbook.com |

| Pd(TFA)₂/DMSO | 4-tert-butylcyclohexanone | O₂, Acetic Acid, 80°C, 12 h | 91% (enone) nih.gov |

Synthesis via Nucleophilic Aromatic Substitution on Halogenated Cyclohexanones

Nucleophilic aromatic substitution (NAS) provides another pathway to 2-phenylcyclohexanone. This reaction typically involves the displacement of a halide from an aromatic ring by a nucleophile. libretexts.orgmasterorganicchemistry.com In the context of 2-phenylcyclohexanone synthesis, this would involve the reaction of a phenyl nucleophile with a halogenated cyclohexanone, such as 2-chlorocyclohexanone. The presence of electron-withdrawing groups on the aromatic ring can significantly accelerate the rate of nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Formation of 2-Phenylcyclohexanone Oxime

Once the precursor, 2-phenylcyclohexanone, has been synthesized, the next step is its conversion to the corresponding oxime. This is typically achieved through a condensation reaction with a hydroxylamine (B1172632) derivative.

Oximation Reactions with Hydroxylamine Derivatives

The most direct method for the synthesis of 2-phenylcyclohexanone oxime is the reaction of 2-phenylcyclohexanone with hydroxylamine. This reaction is often carried out using hydroxylamine hydrochloride in the presence of a base. vulcanchem.com The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by elimination of a water molecule to form the oxime. The steric hindrance from the phenyl group at the 2-position can slow the reaction kinetics compared to unsubstituted cyclohexanone.

One-pot procedures have also been developed where the oxime is formed in situ from the ketone and hydroxylamine hydrochloride, and then subjected to further reactions like the Beckmann rearrangement. oup.com Catalytic systems, for instance using tetrabutylammonium (B224687) perrhenate (B82622) and trifluoromethanesulfonic acid, can facilitate such one-pot transformations. oup.com

| Starting Material | Reagent | Conditions | Product |

| 2-Phenylcyclohexanone | Hydroxylamine hydrochloride, Base | Ethanol/water | 2-Phenylcyclohexanone oxime vulcanchem.com |

| 4-Phenylcyclohexanone (B41837) | Hydroxylamine hydrochloride, Bu₄NReO₄, CF₃SO₃H | Nitromethane (B149229), reflux | Corresponding amide (via in situ oxime formation and rearrangement) oup.com |

Green Chemistry Approaches to Oxime Synthesis

The synthesis of oximes, including 2-phenylcyclohexanone oxime, traditionally involves methods that are often associated with hazardous reagents, volatile organic solvents, and challenging workup procedures. ijprajournal.com Green chemistry addresses these shortcomings by developing cleaner, more efficient, and environmentally benign alternatives. ijprajournal.com Key approaches include performing reactions without solvents, utilizing alternative energy sources like ultrasound, and employing natural, non-toxic catalysts.

Solvent-Free Mechanochemical Methods (Grindstone Chemistry)

Mechanochemistry, particularly grindstone chemistry, offers a powerful solvent-free approach for the synthesis of oximes. nih.govnih.gov This method involves the mechanical grinding of solid reactants, often with a catalytic amount of a solid reagent, using a mortar and pestle. researchgate.net The energy input from grinding can lower the activation energy of the reaction, facilitating the transformation in the absence of a solvent. This technique minimizes waste, reduces pollution, and often leads to shorter reaction times and high yields. nih.govnih.gov

One prominent example is the conversion of various carbonyl compounds into their corresponding oximes by grinding them with hydroxylamine hydrochloride in the presence of bismuth(III) oxide (Bi₂O₃) at room temperature. nih.govnih.gov This method is notable for its operational simplicity and effectiveness across a range of substrates, including aromatic and aliphatic ketones. nih.govresearchgate.net Another green catalyst used in grindstone reactions is activated fly ash, which has been successfully employed for the synthesis of diverse heterocyclic oximes in excellent yields. researchgate.net These solventless methods represent a significant step towards cleaner and more sustainable chemical manufacturing. rsc.org

Table 1: Comparison of Catalysts in Solvent-Free Oxime Synthesis

| Catalyst | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|

| Bismuth(III) Oxide (Bi₂O₃) | Broad (aliphatic, aromatic, heterocyclic carbonyls) | Non-toxic, commercially available, excellent yields, short reaction time. | nih.gov, nih.gov |

| Activated Fly Ash | Heterocyclic ketones | Cost-effective, excellent yields, dry media reaction. | researchgate.net |

| Zinc Oxide (ZnO) | Aldehydes and ketones | Solventless conditions, good yields. | nih.gov |

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating chemical reactions. In the context of oxime-related synthesis, sonication provides the necessary energy to promote reactions that might otherwise require high temperatures or long reaction times. This method facilitates efficient energy transfer and can enhance reaction rates through the phenomenon of acoustic cavitation.

A notable application is the ultrasound-assisted, one-pot synthesis of isoxazoline (B3343090) derivatives, which proceeds via the in situ generation of nitrile oxides from aldehydes and hydroxylamine hydrochloride. nih.gov In this protocol, trichloroisocyanuric acid (TCCA) acts as an oxidant and chlorinating agent to facilitate the transformation under ultrasonic activation. The nitrile oxide intermediate is then trapped in a 1,3-dipolar cycloaddition reaction. While this example leads to a heterocyclic system rather than a simple oxime, it demonstrates the efficacy of ultrasound in promoting the initial condensation and dehydration steps that are fundamental to oxime formation, offering a highly efficient, regioselective, and rapid synthetic route. nih.gov

Catalysis with Natural Acids

The use of naturally derived acids as catalysts presents an eco-friendly alternative to conventional mineral acids or toxic catalysts like pyridine. ijprajournal.comresearchgate.net These natural catalysts are often biodegradable, readily available, and non-toxic. Research has demonstrated the successful use of aqueous extracts from plants like Vitis lanata and Mangifera indica, as well as citrus fruit juices, to catalyze the formation of oximes from carbonyl compounds and hydroxylamine. ijprajournal.com These reactions can achieve good to excellent yields (80-96%) under environmentally benign conditions. ijprajournal.com

Amino acids have also been explored as effective and green catalysts for oximation reactions. xisdxjxsu.asia Acting as bifunctional catalysts, they can activate the carbonyl group through the carboxylic acid moiety and the hydroxylamine through the amino group. A key advantage is their solubility in water, which simplifies the workup and purification process, as the catalyst can be easily removed by washing. xisdxjxsu.asia

Strategies for Improved Yields and Reaction Efficiency

Improving yields and reaction efficiency is a central goal in synthetic chemistry. For the synthesis of 2-phenylcyclohexanone oxime and related structures, several strategies beyond traditional methods have been developed.

Catalyst Selection: The choice of catalyst is crucial. As discussed, solid catalysts like Bi₂O₃ and ZnO under mechanochemical conditions have proven highly effective. nih.gov

Alternative Media: The use of water, particularly mineral water, as a solvent has been shown to be a simple yet powerful strategy. ias.ac.in The dissolved minerals in mineral water can create a slightly acidic environment (pH ~5-6) that catalyzes the oximation reaction, leading to excellent yields in very short reaction times, sometimes under catalyst-free conditions. ias.ac.in

Electrosynthesis: A novel and highly efficient approach involves the electrochemical synthesis of oximes from nitrates and carbonyl compounds. rsc.orgrsc.org In this system, a catalyst such as a multilayered zinc nanosheet is used to reduce nitrate (B79036) to a hydroxylamine intermediate in situ, which then reacts with the carbonyl compound. This method demonstrates high versatility, yield (>90%), and long-term catalyst stability. rsc.orgrsc.org

One-Pot Procedures: Combining multiple reaction steps into a single operation, or "one-pot" synthesis, improves efficiency by reducing the need for intermediate purification steps, saving time and resources. organic-chemistry.org The ultrasound-assisted synthesis of isoxazolines is an example of a one-pot protocol where oxime formation is integrated into a subsequent reaction. nih.gov

Enantioselective Synthesis of Chiral 2-Phenylcyclohexanone Oxime Derivatives

2-Phenylcyclohexanone oxime is a chiral molecule due to the stereocenter at the 2-position of the cyclohexanone ring. The synthesis of a single enantiomer of this compound is of significant interest for applications in asymmetric synthesis and materials science. Axially chiral cyclohexylidene oximes, a related class, also exhibit unique chirality due to the restricted rotation around the C=N bond. blogspot.comsci-hub.se

Desymmetrization Strategies for Substituted Cyclohexanones

A powerful strategy for accessing enantiomerically enriched chiral molecules is the asymmetric desymmetrization of a prochiral starting material. In this context, a prochiral ketone like a 4-substituted cyclohexanone can be converted into a chiral, non-racemic oxime derivative. researchgate.netnih.gov

The first catalytic enantioselective synthesis of axially chiral cyclohexylidene oximes was achieved through the desymmetrization of 4-substituted cyclohexanones. sci-hub.senih.gov This transformation involves the condensation of the ketone with an O-arylhydroxylamine, catalyzed by a chiral BINOL-derived strontium phosphate (B84403) complex. sci-hub.sethieme-connect.com This organocatalytic approach provides the desired chiral oxime ethers in excellent yields and with good enantioselectivities. blogspot.comnih.gov The principle of using a chiral catalyst to control the stereochemical outcome of the condensation reaction is directly applicable to the synthesis of enantiomerically enriched 2-substituted cyclohexanone oximes from their corresponding ketones.

Table 2: Enantioselective Desymmetrization of Cyclohexanones

| Substrate | Catalyst System | Product Type | Key Outcome | Reference |

|---|---|---|---|---|

| 4-Substituted Cyclohexanones | Chiral BINOL-derived Strontium Phosphate | Axially Chiral Cyclohexylidene Oxime Ethers | First catalytic enantioselective synthesis; good yields and enantioselectivities. | sci-hub.se, nih.gov, thieme-connect.com |

| α-Substituted Cyclohexanones | Chiral BINOL-derived Phosphoric Acid | Chiral Cyclohexanone Oxime Ethers | Dynamic kinetic resolution; high yields and enantioselectivities. | blogspot.com, nih.gov |

Dynamic Kinetic Resolution Approaches for Oxime Ethers

Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoselective synthesis of chiral molecules, effectively converting a racemic mixture into a single enantiomer with a theoretical maximum yield of 100%. This methodology has been successfully applied to the synthesis of chiral oxime ethers. The process relies on the rapid in-situ racemization of the starting material, allowing for the continuous conversion of the undesired enantiomer into the desired one through a stereoselective reaction.

In the context of oxime ethers, DKR often involves the reaction of α-substituted cyclohexanones. The interconversion of the oxime's enantiomers can be facilitated under either acidic or basic conditions through a nitroso intermediate via double bond migration. nih.gov This dynamic process allows a chiral catalyst to selectively react with one enantiomer, continuously drawing the equilibrium towards the formation of a single, enantiomerically enriched product.

A notable application of this is the chiral BINOL-derived phosphoric acid-catalyzed dynamic kinetic resolution of α-substituted cyclohexanones. researchgate.netnih.gov This process yields versatile chiral 2-substituted cyclohexyl oxime intermediates in high yields and with significant enantioselectivities. sci-hub.seusf.edu The utility of these chiral products is highlighted by their subsequent conversion into valuable synthetic intermediates, such as chiral 2-aryl cyclohexylamines. usf.edu

Earlier research in this area also explored lipase-catalyzed transesterification for the kinetic resolution of phenylcyclohexanone oxime esters. sci-hub.sesorbonne-universite.fr In these enzymatic resolutions, the choice of the ester group was found to be critical, with a 5-phenylvaleryl moiety providing a significant improvement in enantioselectivity over an acetyl group. sorbonne-universite.fr

More recently, a copper/BOX-catalyzed dynamic kinetic asymmetric C-O cross-coupling of oximes with diaryliodonium salts has been developed. nih.gov This method produces a diverse range of inherently chiral oxime ethers with high yields and excellent regio- and enantioselectivities under mild conditions. nih.gov

Chiral Catalyst Systems for Asymmetric Induction (e.g., BINOL Phosphate Complexes)

The development of effective chiral catalyst systems is paramount for achieving high enantioselectivity in the synthesis of chiral compounds like 2-phenylcyclohexanone oxime. Among the most successful and versatile catalysts are those derived from BINOL (1,1'-bi-2-naphthol). Chiral BINOL-derived phosphoric acids and their corresponding metal phosphate complexes have emerged as privileged catalysts in a wide array of asymmetric transformations. usf.edu

These catalysts can operate through two primary activation modes: dual activation or bifunctional activation via hydrogen bonding or ion pairing, or through the formation of a chiral BINOL phosphate metal complex, which significantly modifies the steric and electronic environment of the catalytic pocket. usf.edu Alkaline earth metal phosphate complexes, in particular, offer distinct advantages due to the strong Brønsted basicity of their counterions and the Lewis acidity of the metal center. usf.edu

In the enantioselective synthesis of chiral cyclohexylidene oxime ethers, a chiral BINOL-derived strontium phosphate complex has proven to be highly effective. researchgate.netnih.govsci-hub.se This catalyst facilitates the desymmetrization of 4-phenylcyclohexanone through condensation with O-arylhydroxylamines, affording novel axially chiral cyclohexylidene oximes in excellent yields and with good enantioselectivities. researchgate.netnih.govsci-hub.se The success of this system has been extended to the dynamic kinetic resolution of 2-substituted cyclohexanones. sci-hub.seusf.edu

The choice of the metal counterion in BINOL phosphate complexes can significantly influence the outcome of the reaction. For instance, in the asymmetric synthesis of 1,3-oxazolidines, a magnesium phosphate complex of a 3,3'-triisopropyl-derived BINOL phosphate was identified as the optimal catalyst, delivering excellent yield and enantioselectivity, whereas calcium, lithium, aluminum, zinc, and strontium complexes showed inferior results. acs.org

Computational studies, such as Density Functional Theory (DFT), have provided insights into the mechanism of these catalytic systems. For the desymmetrization of 4-phenylcyclohexanones, it is proposed that the substrate binds to the catalyst via an N-H···O hydrogen bond, while the phosphoric acid protonates the leaving hydroxyl group. sci-hub.se The calculated energy difference between the transition state structures leading to the favored and disfavored stereoisomers aligns well with the experimentally observed enantiomeric excess. sci-hub.se

The following table summarizes the performance of various chiral BINOL phosphate catalyst systems in the synthesis of oxime ethers:

| Catalyst System | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral BINOL Strontium Phosphate | 4-Phenylcyclohexanone & O-Arylhydroxylamine | Desymmetrization | High | Good |

| Chiral BINOL Phosphoric Acid | α-Substituted Cyclohexanones | Dynamic Kinetic Resolution | High | High |

| Chiral Magnesium BINOL Phosphate | Imines & Alcohols | Asymmetric one-pot synthesis of 1,3-oxazolidines | High | Excellent |

| Chiral Calcium BINOL Phosphate | Imines & Alcohols | Asymmetric one-pot synthesis of 1,3-oxazolidines | Good | Poor |

Advanced Reactivity and Transformation Studies of 2 Phenylcyclohexanone Oxime

Beckmann Rearrangement

The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that transforms an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.orgnumberanalytics.com This reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, which is followed by the migration of the alkyl or aryl group positioned anti to the leaving group. numberanalytics.commasterorganicchemistry.com

Mechanistic Investigations and Stereoelectronic Control

The mechanism of the Beckmann rearrangement is initiated by the activation of the oxime's hydroxyl group, typically through protonation by an acid, to create a better leaving group. masterorganicchemistry.com This is followed by a crucial 1,2-rearrangement step where the group anti-periplanar to the N-O bond migrates to the electron-deficient nitrogen atom as the leaving group departs. wikipedia.orgnumberanalytics.com This migration and departure can occur in a single, concerted step or through a stepwise process involving a nitrilium ion intermediate, which is then hydrolyzed to form the lactam. numberanalytics.comscispace.com

The stereoelectronic requirement for an anti-periplanar arrangement between the migrating group and the leaving group is a defining feature of this reaction. numberanalytics.com For 2-phenylcyclohexanone (B152291) oxime, two potential products can be formed depending on which group migrates: the phenyl-substituted carbon (C2) or the unsubstituted methylene (B1212753) carbon (C6). The migration of the more substituted C1-C2 bond would lead to 7-phenyl-azepan-2-one, while migration of the C1-C6 bond would result in 2-phenyl-azepan-7-one.

A mechanochemical study on the Beckmann rearrangement of 2-phenylcyclohexanone provided evidence for the preferential migration of the more highly substituted carbon linker. This suggests a regioselective outcome favoring the formation of the corresponding phenyl-substituted lactam. oup.com This selectivity is dictated by the inherent migratory aptitude and the stabilization of the transition state.

Acid-Catalyzed Rearrangements: Classical and Modified Protocols

The Beckmann rearrangement is traditionally promoted by strong Brønsted acids such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. wikipedia.orgscispace.com These classical protocols, while effective, often require harsh conditions and can lead to side reactions, especially with sensitive substrates.

For phenyl-substituted cyclohexanone (B45756) oximes, a common side reaction under strong acid catalysis is hydrolysis of the oxime back to the parent ketone. oup.com For instance, studies on the related 4-phenylcyclohexanone (B41837) oxime have shown that its treatment with a catalytic system in nitromethane (B149229) resulted in the formation of the corresponding lactam alongside a significant amount of 4-phenylcyclohexanone. oup.com This hydrolysis can sometimes be suppressed by adding dehydrating agents or by using an excess of hydroxylamine (B1172632) hydrochloride to convert the ketone back to the oxime in situ. oup.com

Modified protocols have been developed to achieve the rearrangement under milder conditions. These often involve the in situ conversion of the hydroxyl group into a better leaving group, for example, by using reagents like tosyl chloride or 2,4,6-trichloro wikipedia.orgrsc.orgtriazine (cyanuric chloride). wikipedia.org

| Catalyst/Reagent System | Conditions | Outcome |

| Concentrated H₂SO₄ | High Temperature | Lactam formation, potential for side reactions. |

| PCl₅, SOCl₂ | Varies | Lactam formation. |

| Bu₄NReO₄ / CF₃SO₃H | Refluxing nitromethane | Effective for rearrangement of substituted oximes. oup.com |

| Cyanuric Chloride / ZnCl₂ | Refluxing acetonitrile | Catalytic rearrangement under milder conditions. wikipedia.org |

Organocatalytic and Metal-Catalyzed Variants for Enhanced Selectivity and Mildness

To circumvent the issues associated with strong acids, significant research has focused on developing milder and more selective catalytic systems.

Organocatalysis: A variety of organocatalysts have been successfully employed for the Beckmann rearrangement. Boronic acids, in combination with additives like perfluoropinacol, have been shown to efficiently catalyze the rearrangement under ambient conditions with high functional group tolerance. acs.org Another approach involves the use of cyanuric chloride, which activates the oxime's hydroxyl group, facilitating the rearrangement. wikipedia.org Mechanochemical methods, using activating agents like p-toluenesulfonyl imidazole (B134444) (p-Ts-Im) and an acid co-catalyst, have also proven effective for the Beckmann rearrangement of substrates including 2-phenylcyclohexanone. oup.comresearchgate.net

Metal-Catalysis: Various metal salts and complexes have been developed as catalysts. Systems using cobalt salts combined with Lewis acids have been shown to be effective for the rearrangement of cycloalkanone oximes. scielo.org.mx Copper(II) triflate has also been used as a catalyst in a one-pot conversion of ketones to amides. scispace.com Furthermore, nano-Fe₃O₄ particles have been utilized as a green, recyclable catalyst for the Beckmann rearrangement under ultrasound irradiation. mdpi.com For substrates closely related to 2-phenylcyclohexanone oxime, such as 2-phenylcyclohexenone oxime, palladium-catalyzed Semmler-Wolff reactions have been developed to yield the corresponding anilines, showcasing an alternative reaction pathway for these systems.

| Catalyst Type | Example Catalyst | Advantage |

| Organocatalyst | Boronic Acid / Perfluoropinacol | Mild conditions, high functional group tolerance. acs.org |

| Organocatalyst | Cyanuric Chloride | Avoids strong Brønsted acids. wikipedia.org |

| Metal Catalyst | Cobalt Salt / Lewis Acid | Effective for cycloalkanone oximes under mild conditions. scielo.org.mx |

| Metal Catalyst | Copper(II) Triflate | One-pot ketone to amide conversion. scispace.com |

| Nanocatalyst | Nano Fe₃O₄ | Green, recyclable, ultrasound-assisted. mdpi.com |

| Metal Catalyst | Palladium(0) | Catalyzes Semmler-Wolff aromatization of related unsaturated oximes. |

Influence of Oxime Isomerism (E/Z) on Rearrangement Pathways

The stereochemistry of the oxime, designated as (E) or (Z), is critical in determining the product of the Beckmann rearrangement. The reaction is stereospecific, with the group anti (trans) to the hydroxyl group being the one that migrates. wikipedia.orgnumberanalytics.com For an unsymmetrical ketoxime like 2-phenylcyclohexanone oxime, two geometric isomers are possible. In one isomer, the phenyl-substituted C2 carbon is anti to the hydroxyl group, while in the other, the C6 methylene group is in the anti position.

The selective formation of one lactam product over the other is therefore dependent on the stereochemistry of the starting oxime. However, it has been observed that under certain reaction conditions, particularly acidic or thermal conditions, the (E) and (Z) isomers can interconvert. wikipedia.orgoup.com This isomerization can lead to the formation of a mixture of regioisomeric lactams, complicating the selective synthesis of a single product. In some mechanochemical studies, the initial stereochemical identity of the ketoxime did not significantly impact the final product ratio, suggesting that isomerization was occurring under the reaction conditions. oup.com

Academic Challenges and Unresolved Aspects in Mechanism Elucidation

Despite being studied for over a century, some mechanistic aspects of the Beckmann rearrangement remain subjects of academic debate. A key question is whether the rearrangement is a fully concerted process or if it proceeds through discrete intermediates like a nitrilium ion. numberanalytics.com Computational studies have suggested that the mechanism can vary depending on the substrate and reaction conditions. For some substrates, a stepwise pathway involving cationic intermediates is favored, while for others, like cyclohexanone oxime, a concerted mechanism that relieves ring strain may be operative. wikipedia.org

The precise role of the catalyst and solvent molecules in the transition state is also an area of active investigation. Computational models have shown that solvent molecules can actively participate in the proton transfer and stabilization of charged intermediates, significantly influencing the reaction barrier. wikipedia.org For organocatalytic systems, questions remain about whether the catalyst is truly regenerated in a catalytic cycle or if it is part of a self-propagating mechanism. acs.org

Fragmentation Reactions

A significant reaction that competes with the Beckmann rearrangement is Beckmann fragmentation. wikipedia.org This pathway becomes prominent when the migrating group can form a stable carbocation. The presence of the phenyl group at the α-position of 2-phenylcyclohexanone oxime could potentially stabilize a positive charge, making fragmentation a plausible side reaction.

The fragmentation reaction leads to the formation of a nitrile and a carbocation, which can then be trapped by nucleophiles or undergo elimination. wikipedia.org For cyclic oximes, this would result in the opening of the ring to form a cyano-substituted carbocation. The choice of reaction conditions and reagents can often be tuned to favor either rearrangement or fragmentation. Factors that promote fragmentation include the presence of quaternary carbon centers or other groups at the α-position that can stabilize a carbocation through hyperconjugation or resonance. wikipedia.org While specific studies on the fragmentation of 2-phenylcyclohexanone oxime are not widely reported, the general principles suggest it is a potential pathway to consider, especially under conditions that favor carbocation formation.

Beckmann Fragmentation Pathways

The Beckmann rearrangement is a well-known reaction that converts an oxime to an amide. However, a competing reaction known as Beckmann fragmentation can occur, particularly when the group alpha to the oxime is capable of stabilizing a carbocation. lscollege.ac.in This fragmentation pathway yields a nitrile and a carbocation. lscollege.ac.in The selection of reagents and solvent conditions can influence whether rearrangement or fragmentation is the predominant pathway. lscollege.ac.inwikipedia.org

For oximes derived from cyclohexanone, the classic Beckmann rearrangement yields caprolactam, a precursor to Nylon 6. wikipedia.org However, in the case of 2-phenylcyclohexanone oxime, the phenyl group at the alpha position can stabilize a carbocation, making fragmentation a more viable route. Studies on related systems, such as 2,2-dimethylcyclohexanone (B156460) oximes, which are prone to fragmentation, show that structural and electronic factors in the ground state of the oxime can provide insight into the likely reaction pathway. researchgate.net The stability of the potential carbocation intermediate is a key determinant. careerendeavour.com

Computational studies on the Beckmann rearrangement of acetone (B3395972) oxime have detailed the involvement of solvent molecules and the transition state, which involves the migration of a group to the nitrogen as the hydroxyl group is expelled. wikipedia.org When the migrating group is a phenyl group, the mechanism is thought to favor the formation of a three-membered π-complex intermediate. lscollege.ac.in The stereochemistry of the oxime is also crucial, as the group anti-periplanar to the leaving group on the nitrogen is the one that migrates in the rearrangement. lscollege.ac.inwikipedia.org However, certain conditions can lead to the isomerization of the oxime, resulting in a mixture of products. careerendeavour.com

| Factor | Influence on Beckmann Reaction Outcome |

| Substituent at α-position | Groups capable of stabilizing a carbocation favor fragmentation. lscollege.ac.in |

| Reaction Conditions | Acid catalysts, such as sulfuric acid and polyphosphoric acid, are commonly used. wikipedia.org The choice of reagent and solvent can favor one pathway over the other. lscollege.ac.inwikipedia.org |

| Oxime Stereochemistry | The migrating group is typically anti-periplanar to the leaving group. lscollege.ac.inwikipedia.org Isomerization can lead to a mixture of products. careerendeavour.com |

| Migrating Group | Phenyl groups are thought to migrate via a π-complex intermediate. lscollege.ac.in |

Derivatization Reactions

2-Phenylcyclohexanone readily undergoes condensation reactions with nitrogen-containing nucleophiles. A common derivatization is the formation of hydrazones through reaction with hydrazine. khanacademy.org This reaction is a standard method for characterizing ketones. The formation of oximes from the reaction of aldehydes or ketones with hydroxylamine is a similar process. khanacademy.org

The reactivity of the carbonyl group in 2-phenylcyclohexanone allows for the formation of various nitrogen-containing derivatives. For instance, its oxime derivatives can undergo thermal cyclization to produce 1,2,3,4-tetrahydrocarbazoles. This highlights its utility in the synthesis of nitrogen-containing heterocyclic compounds.

It is worth noting that steric hindrance can play a significant role in these derivatization reactions. For example, while 2-phenylcyclohexanone reacts readily with hydrazine, a more sterically hindered analogue, 2-(2-phenylpropan-2-yl)cyclohexanone, does not form a hydrazone.

| Reactant | Product Type | Significance |

| Hydrazine | Hydrazone | Characterization, further synthesis. |

| Hydroxylamine | Oxime | Precursor for rearrangements and other transformations. khanacademy.org |

| Substituted Hydrazines | Substituted Hydrazones | Used in syntheses like the formation of indazoles. |

The Neber rearrangement provides a pathway to convert a ketoxime into an α-amino ketone. wikipedia.org This reaction typically involves the conversion of the oxime to an O-sulfonate, such as a tosylate, followed by treatment with a base. wikipedia.org The base abstracts a proton to form a carbanion, which then displaces the tosylate group to form an azirine intermediate. Subsequent hydrolysis of the azirine yields the α-amino ketone. wikipedia.org

For 2-phenylcyclohexanone oxime, the N,N,N-trimethylhydrazonium iodide derivative can be treated with sodium ethoxide to yield 2-amino-2-phenylcyclohexanone. scribd.com The reaction of the O-tosyl oxime of 2-phenylchroman-4-one, a related structure, yields the trans-α-amino ketone. scribd.com

The Neber rearrangement can sometimes compete with the Beckmann rearrangement. wikipedia.org The reaction conditions can be tuned to favor one over the other.

| Starting Material | Reagents | Product |

| 2-Phenylcyclohexanone N,N,N-trimethylhydrazonium iodide | 1. Sodium ethoxide in ethanol, reflux2. HCl | 2-Amino-2-phenylcyclohexanone scribd.com |

| Ketoxime O-sulfonate (general) | Base, then water | α-Amino ketone wikipedia.org |

The Semmler-Wolff reaction is a classic method for synthesizing aromatic primary amines from cyclohexenone oximes. nih.govnih.gov However, it often suffers from low yields and harsh conditions. nih.govnih.gov A significant improvement has been the development of palladium-catalyzed versions of this reaction. nih.govnih.gov

In this modified approach, homogeneous palladium catalysts are used to convert cyclohexenone O-pivaloyl oximes to the corresponding primary anilines. nih.govnih.gov The reaction is believed to proceed through the oxidative addition of the oxime N-O bond to a Pd(0) species. nih.govnih.gov This is followed by dehydrogenation to afford the aniline (B41778) product. nih.govnih.gov

This palladium-catalyzed method has been successfully applied to sterically hindered substrates, including 2-phenylcyclohexenone oxime, which was converted to 2-aminobiphenyl (B1664054) in good yield. nih.gov This demonstrates the synthetic utility of this transformation for accessing substituted anilines. nih.gov

| Substrate | Catalyst System | Product | Yield |

| 2-Phenylcyclohexenone O-pivaloyl oxime | Pd(0)(PCy3)2 | 2-Aminobiphenyl | 70% nih.gov |

| 2,5,6-Triphenylcyclohexenone oxime | Pd(0)(PCy3)2 | Corresponding aniline | 46% nih.gov |

Anion radicals generated by the one-electron reduction of oxime derivatives can act as equivalents of iminyl radicals. arkat-usa.org This reactivity can be harnessed for intramolecular C-N bond formation to synthesize various azaheterocycles, such as pyrroles and quinolines. arkat-usa.org

In the case of γ,δ-unsaturated O-2,4-dinitrophenyloximes, treatment with an electron donor like 3,4-methylenedioxyphenol (sesamol) and sodium hydride can induce radical cyclization. arkat-usa.org For example, cis-2-allyl-4-phenylcyclohexanone (E)-O-2,4-dinitrophenyloxime undergoes cyclization to afford the corresponding cyclic imine in high yield. arkat-usa.org

This method provides a powerful tool for the construction of nitrogen-containing ring systems from oxime precursors. arkat-usa.org The reaction can be initiated through chemical or photochemical electron transfer. arkat-usa.org

Copper catalysts have proven effective in promoting domino annulation reactions involving oximes. These reactions allow for the construction of complex heterocyclic scaffolds in a single operation. For instance, a copper-catalyzed domino reaction of anilines with cyclobutanone (B123998) oxime has been developed for the synthesis of spirotetrahydroquinoline derivatives. nih.govbeilstein-journals.org The proposed mechanism involves the copper-catalyzed formation of an imine intermediate, followed by isomerization to an enamine, intermolecular cyclization, and finally aromatization. beilstein-journals.org

Copper catalysis can also be employed in the annulation of oxime acetates with α-amino acid ester derivatives to produce 3-amino-4-pyrrolin-2-ones. organic-chemistry.org In this process, the oxime ester acts as an internal oxidant. organic-chemistry.org

Furthermore, copper-catalyzed oxidative dehydrogenative [3+2] annulation of O-acyl oximes with α-amino ketones is a known method for preparing 3-aminopyrroles. rsc.org This reaction involves the generation of a nitrogen-centered radical from the oxime. rsc.org These copper-catalyzed reactions highlight the versatility of oximes as building blocks in the synthesis of diverse nitrogen-containing heterocycles. scribd.com

| Reaction Type | Reactants | Catalyst | Product |

| Domino Annulation | Anilines, Cyclobutanone oxime | Copper(II) trifluoroacetate | Spirotetrahydroquinolines nih.govbeilstein-journals.org |

| Annulation | Oxime acetates, α-Amino acid ester derivatives | Copper(I) chloride | 3-Amino-4-pyrrolin-2-ones organic-chemistry.org |

| [3+2] Annulation | O-acyl oximes, α-Amino ketones | Copper catalyst | 3-Aminopyrroles rsc.org |

Electrochemical Oxidations and Cyclization to Indazoles

The synthesis of indazole scaffolds through electrochemical methods represents a modern and sustainable approach in organic chemistry, offering a green alternative to classical methods that often require harsh reagents or metal catalysts. The electrochemical oxidation of oxime derivatives, in particular, has been explored for the construction of various nitrogen-containing heterocycles. While direct and detailed studies on the electrochemical oxidation of 2-phenylcyclohexanone oxime specifically leading to indazole derivatives are not extensively documented in reviewed literature, the established reactivity of related oximes under electro-oxidative conditions provides a strong basis for understanding the potential pathways and outcomes of such a transformation.

Recent research has demonstrated the successful synthesis of 1H-indazoles and their corresponding N-oxides through the electrochemical intramolecular cyclization of various ketoximes. nih.gov These transformations are particularly noteworthy for their operational simplicity and broad substrate tolerance. The electrochemical conditions can be finely tuned to control the reaction's outcome, for instance, by selecting specific electrode materials.

A key mechanistic feature in the electrochemical oxidation of oximes is the formation of an iminoxyl radical. nih.gov This reactive intermediate is central to the subsequent cyclization step. Detailed mechanistic studies, including cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy, have substantiated the involvement of a radical pathway in the formation of indazole N-oxides from oxime precursors. nih.gov

The general proposed mechanism for the electrochemical synthesis of 1H-indazole N-oxides from oximes involves the anodic oxidation of the oxime to generate an iminoxyl radical. This is followed by an intramolecular radical cyclization onto the aromatic ring, leading to the formation of the indazole N-oxide. The choice of cathode material can further influence the reaction, with some materials promoting the deoxygenation of the N-oxide to the corresponding 1H-indazole. nih.gov

For example, the use of a reticulated vitreous carbon cathode has been shown to selectively produce 1H-indazole N-oxides, while a zinc cathode can facilitate the subsequent reduction of the N-O bond to yield the 1H-indazole. nih.gov This highlights the divergent synthetic pathways that can be accessed through the careful selection of electrochemical parameters.

The substrate scope for these electrochemical cyclizations is generally broad, accommodating both electron-rich and electron-poor substituents on the aromatic ring of the oxime precursor. nih.gov This versatility makes the electrochemical approach attractive for the synthesis of a diverse library of indazole derivatives. The table below summarizes the variety of substrates that have been successfully cyclized to their corresponding 1H-indazole N-oxides using electrochemical methods, which could be extrapolated to predict the reactivity of 2-phenylcyclohexanone oxime.

| Substrate (Oxime) | Product (1H-Indazole N-Oxide) | Yield (%) |

|---|---|---|

| Acetophenone oxime | 3-Methyl-1H-indazole 1-oxide | 85 |

| 4'-Methoxyacetophenone oxime | 5-Methoxy-3-methyl-1H-indazole 1-oxide | 92 |

| 4'-Chloroacetophenone oxime | 5-Chloro-3-methyl-1H-indazole 1-oxide | 78 |

| Propiophenone oxime | 3-Ethyl-1H-indazole 1-oxide | 82 |

| Butyrophenone oxime | 3-Propyl-1H-indazole 1-oxide | 75 |

Furthermore, the electrochemical synthesis of 1H-indazoles has also been achieved from arylhydrazones through a radical Csp2–H/N–H cyclization. rsc.org This method, which also proceeds via an anodic oxidation, underscores the utility of electrochemical techniques in forging C-N bonds for the construction of N-heterocycles.

While the direct electrochemical cyclization of 2-phenylcyclohexanone oxime to an indazole has not been explicitly detailed, related transformations of other cyclic ketoximes suggest that such a reaction is plausible. The key step would be the intramolecular cyclization of the electrochemically generated iminoxyl radical onto the appended phenyl ring. The regioselectivity of this cyclization would be a critical factor in determining the final product structure.

The following table outlines the general conditions that have been employed for the electrochemical synthesis of 1H-indazole N-oxides from various oxime precursors, which could serve as a starting point for investigating the reactivity of 2-phenylcyclohexanone oxime.

| Parameter | Condition |

|---|---|

| Anode | Reticulated Vitreous Carbon (RVC) |

| Cathode | Reticulated Vitreous Carbon (RVC) or Zinc (Zn) |

| Electrolyte | KOAc |

| Solvent | Acetonitrile/Methanol mixture |

| Current | Constant current electrolysis |

Stereochemical Aspects in 2 Phenylcyclohexanone Oxime Research

E/Z Isomerism of the Oxime Functionality and its Impact on Reactivity

The C=N double bond of an oxime is stereogenic, leading to the existence of E and Z isomers. In the case of 2-phenylcyclohexanone (B152291) oxime, these isomers are distinguished by the spatial arrangement of the hydroxyl group relative to the phenyl-substituted carbon of the cyclohexanone (B45756) ring. The Z isomer has the hydroxyl group and the higher-priority substituent (the phenyl-bearing carbon) on the same side of the C=N double bond, while in the E isomer, they are on opposite sides. adichemistry.com

The ratio of E to Z isomers formed during oximation can be influenced by kinetic and thermodynamic factors. Generally, the reaction of aldehydes and unsymmetrical ketones with hydroxylamine (B1172632) yields a mixture of E and Z oximes. researchgate.net The thermal or acid-catalyzed equilibration of these isomers often favors the thermodynamically more stable form. researchgate.net For 2-phenylcyclohexanone oxime, steric hindrance between the bulky phenyl group and the hydroxyl group would likely render the E isomer as the more stable configuration.

The stereochemistry of the oxime functionality has a profound impact on its chemical reactivity. For instance, the Beckmann rearrangement, a classic reaction of oximes to form amides, is highly stereospecific. The group anti-periplanar to the hydroxyl group is the one that migrates. Consequently, the E and Z isomers of 2-phenylcyclohexanone oxime would be expected to yield different lactam products.

Furthermore, the reactivity of the hydroxyl group and the C=N double bond itself can be influenced by the isomeric form. For example, the accessibility of the lone pair on the nitrogen atom and the hydroxyl proton can differ between the E and Z isomers, affecting their behavior as ligands in coordination chemistry or as substrates in reduction or addition reactions. Computational studies on other oximes have shown that the energy barrier for E/Z isomerization can be substantial, making the separation and study of individual isomers feasible under certain conditions. mdpi.com

Table 1: Comparison of E/Z Isomer Properties

| Property | E-2-Phenylcyclohexanone oxime | Z-2-Phenylcyclohexanone oxime |

|---|---|---|

| Relative Stability | Generally more stable due to reduced steric hindrance between the phenyl and hydroxyl groups. | Generally less stable due to greater steric hindrance. |

| Beckmann Rearrangement | Migration of the carbon atom of the cyclohexyl ring that is anti to the hydroxyl group. | Migration of the phenyl-substituted carbon atom. |

| Reactivity | Reactivity may be influenced by the greater accessibility of the N-lone pair and OH group. | Reactivity may be influenced by steric shielding of the N-lone pair and OH group by the phenyl group. |

Asymmetric Induction and Chiral Catalysis in Oxime Formation and Transformation

The synthesis of enantiomerically enriched 2-phenylcyclohexanone oxime presents a significant challenge due to the presence of a stereocenter at the 2-position of the cyclohexanone ring. The direct oximation of racemic 2-phenylcyclohexanone with hydroxylamine will result in a racemic mixture of the oxime. Achieving asymmetry requires either the use of an enantiomerically pure starting material or the application of asymmetric synthesis methodologies.

The field of asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral molecules. beilstein-journals.orgmdpi.com In the context of 2-phenylcyclohexanone oxime, a potential strategy would involve the kinetic resolution of racemic 2-phenylcyclohexanone via an asymmetric oximation reaction catalyzed by a chiral catalyst. Such a process would preferentially convert one enantiomer of the ketone to the oxime, leaving the unreacted ketone enriched in the other enantiomer. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, have been successfully employed in a variety of asymmetric transformations. beilstein-journals.org

Alternatively, the asymmetric transformation of the oxime functionality itself can be a route to chiral products. For instance, an asymmetric Beckmann rearrangement or a stereoselective reduction of the C=N bond catalyzed by a chiral entity could provide access to enantiomerically enriched caprolactams or amines, respectively. While the direct asymmetric synthesis of 2-phenylcyclohexanone oxime using chiral catalysts is not extensively documented in the literature, the principles of asymmetric catalysis suggest that this is a viable and important area for future research. incatt.nl

Stereoelectronic Effects in Cyclohexane-Derived Oximes (e.g., Perlin Effects)

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a crucial role in the chemistry of cyclohexane (B81311) derivatives. baranlab.org One such phenomenon is the Perlin effect, which relates to the difference in the one-bond carbon-hydrogen coupling constants (¹JC-H) for axial and equatorial protons in a cyclohexane ring. This effect arises from hyperconjugative interactions between C-H bonding orbitals and adjacent antibonding orbitals.

In the context of 2-phenylcyclohexanone oxime, the conformation of the cyclohexane ring and the orientation of the substituents will be influenced by stereoelectronic interactions. The phenyl group at the 2-position can adopt either an axial or an equatorial position, and the preferred conformation will be a balance of steric and stereoelectronic factors.

The anomeric effect, a stereoelectronic effect typically observed in carbohydrate chemistry, can also be relevant in this system. It describes the tendency of a substituent at the anomeric carbon to adopt an axial orientation due to a stabilizing interaction between a lone pair on the endocyclic heteroatom and the antibonding orbital of the C-X bond. While 2-phenylcyclohexanone oxime does not have a traditional anomeric center, analogous n → σ* interactions involving the lone pairs of the oxime nitrogen and oxygen atoms and the antibonding orbitals of adjacent C-C and C-H bonds can influence the conformational preferences and reactivity of the molecule. These stereoelectronic interactions are critical for a detailed understanding of the molecule's behavior. imperial.ac.uk

Diastereoselective and Enantioselective Reductions of Oxime Derivatives

The reduction of the C=N bond in 2-phenylcyclohexanone oxime can lead to the formation of 2-phenylcyclohexylamine, a chiral amine with potential applications in synthesis. The stereochemical outcome of this reduction is of significant interest, as it can potentially generate multiple diastereomers and enantiomers.

The reduction of the oxime can proceed via different pathways, leading to either the corresponding hydroxylamine or the primary amine. The choice of reducing agent and reaction conditions will determine the product distribution. For instance, catalytic hydrogenation is a common method for the reduction of oximes to amines. rsc.orgbohrium.com

Achieving stereoselectivity in the reduction of 2-phenylcyclohexanone oxime requires careful control of the reaction. Diastereoselective reduction can be achieved if the existing stereocenter at the 2-position directs the approach of the reducing agent. For example, if the phenyl group preferentially blocks one face of the molecule, the reducing agent will attack from the less hindered face, leading to a predominance of one diastereomer.

Enantioselective reduction requires the use of a chiral reducing agent or a chiral catalyst. Chiral metal hydrides, such as those derived from lithium aluminum hydride modified with chiral alcohols, or catalytic hydrogenation using a chiral metal complex, are potential methods to achieve enantioselectivity. incatt.nl The development of efficient and highly selective methods for the diastereoselective and enantioselective reduction of 2-phenylcyclohexanone oxime and its derivatives is an active area of research, with the potential to provide valuable chiral building blocks for organic synthesis.

Table 2: Potential Stereochemical Outcomes of the Reduction of 2-Phenylcyclohexanone oxime

| Reduction Type | Potential Products | Key Considerations |

|---|---|---|

| Diastereoselective Reduction | Diastereomeric 2-phenylcyclohexylamines or hydroxylamines | The directing effect of the existing stereocenter at the 2-position. |

| Enantioselective Reduction | Enantiomerically enriched 2-phenylcyclohexylamines or hydroxylamines | The use of a chiral reducing agent or catalyst. |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical characterization of 2-Phenylcyclohexanone (B152291) oxime. omicsonline.orgethernet.edu.et This technique provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms, which is crucial for distinguishing between the possible stereoisomers of the molecule.

2-Phenylcyclohexanone oxime exists as a pair of geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. Furthermore, the presence of a chiral center at the C2 position of the cyclohexanone (B45756) ring means that the compound can exist as enantiomers. NMR spectroscopy, particularly 2D techniques, is pivotal in assigning the correct isomeric form.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. The proton of the oxime hydroxyl group (-OH) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the phenyl group and the cyclohexyl ring will resonate in their characteristic regions. The proton at the C2 position, being adjacent to the phenyl group, is expected to show a distinct chemical shift. The coupling constants (J-values) between adjacent protons on the cyclohexyl ring are instrumental in determining the conformation of the ring, typically a chair conformation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon of the C=N oxime group will have a characteristic chemical shift in the range of 150-160 ppm. The carbons of the phenyl ring and the cyclohexyl ring will also show distinct signals.

2D NMR Techniques: Two-dimensional NMR experiments are essential for unambiguous assignments.

COSY (Correlation Spectroscopy) helps to identify proton-proton coupling networks within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is useful for connecting the phenyl ring to the cyclohexyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the E/Z stereochemistry of the oxime. mdpi.com For the (E)-isomer, a NOE correlation would be expected between the oxime -OH proton and the proton at the C2 position. Conversely, for the (Z)-isomer, a correlation might be observed between the -OH proton and the protons at the C6 position of the ring. mdpi.com The presence or absence of these cross-peaks allows for definitive assignment of the geometric isomer. mdpi.com

The combination of these NMR techniques allows for a complete and detailed picture of the molecular structure and stereochemistry of 2-Phenylcyclohexanone oxime. nih.gov

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC, NOESY) |

|---|---|---|---|

| C=N-OH | ~8.0-10.0 (broad s) | - | NOESY with C2-H (E-isomer) or C6-H (Z-isomer) |

| C=N | - | ~155-160 | HMBC to C2-H, C6-H₂ |

| C2-H | ~3.5-4.0 (m) | ~50-55 | COSY with C3-H₂, C6-H₂; HMBC to Phenyl-C, C=N |

| C3-H₂ | ~1.5-2.2 (m) | ~25-35 | COSY with C2-H, C4-H₂ |

| C4-H₂ | ~1.5-2.0 (m) | ~20-30 | COSY with C3-H₂, C5-H₂ |

| C5-H₂ | ~1.5-2.0 (m) | ~20-30 | COSY with C4-H₂, C6-H₂ |

| C6-H₂ | ~2.5-3.0 (m) | ~35-40 | COSY with C2-H, C5-H₂ |

| Phenyl-H | ~7.2-7.5 (m) | ~125-145 | HMBC to C2 |

Mass Spectrometry (MS) for Isomer Differentiation and Mechanistic Investigations

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 2-Phenylcyclohexanone oxime, MS can confirm the molecular formula (C₁₂H₁₅NO) and provide evidence for its structure.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pathways are indicative of the molecular structure. Common fragmentation patterns for oximes include the loss of a hydroxyl radical (•OH) to form an [M-17]⁺ ion. researchgate.net Another characteristic fragmentation is the α-cleavage at the C-C bond adjacent to the C=N group.

Key fragmentation pathways for 2-Phenylcyclohexanone oxime may include:

Loss of •OH: [M]⁺˙ → [M - 17]⁺

Loss of H₂O: [M]⁺˙ → [M - 18]⁺

Cleavage of the phenyl group: [M]⁺˙ → [M - 77]⁺

Retro-Diels-Alder reaction within the cyclohexyl ring.

McLafferty Rearrangement: This rearrangement is a characteristic fragmentation for carbonyl compounds and their derivatives, including oximes, that have a γ-hydrogen atom. nih.govnih.gov It can provide information about the substitution pattern on the ring.

Furthermore, when coupled with a separation technique like Gas Chromatography (GC-MS), it is possible to separate the (E)- and (Z)-isomers of 2-Phenylcyclohexanone oxime. nih.gov These isomers may exhibit subtle differences in their mass spectra, particularly in the relative intensities of certain fragment ions, which can aid in their differentiation. nih.gov

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 189 | [C₁₂H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | [C₁₂H₁₄N]⁺ | Loss of •OH |

| 171 | [C₁₂H₁₃N]⁺˙ | Loss of H₂O |

| 112 | [C₆H₁₀NO]⁺ | Loss of Phenyl radical (•C₆H₅) |

| 104 | [C₈H₈]⁺˙ | Styrene ion from cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 2-Phenylcyclohexanone oxime will display characteristic absorption bands corresponding to the vibrations of its specific bonds. youtube.com

The key functional groups and their expected IR absorptions are:

O-H stretch: The hydroxyl group of the oxime will show a broad absorption band in the region of 3100-3500 cm⁻¹. The broadness is due to hydrogen bonding. researchgate.net

C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl ring will be observed just below 3000 cm⁻¹. libretexts.org

C=N stretch: The carbon-nitrogen double bond of the oxime group gives rise to a medium to weak absorption band in the region of 1620-1680 cm⁻¹. researchgate.net This peak is a key indicator of the oxime functionality.

C=C stretch (aromatic): The carbon-carbon double bonds within the phenyl ring will produce one or more sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

N-O stretch: The nitrogen-oxygen single bond stretch typically appears in the 900-960 cm⁻¹ range.

The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of 2-Phenylcyclohexanone oxime.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3500 (broad) | O-H stretch | Oxime -OH |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-3000 | C-H stretch | Aliphatic C-H (Cyclohexyl) |

| 1620-1680 | C=N stretch | Oxime C=N |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 900-960 | N-O stretch | Oxime N-O |

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. thieme-connect.de This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. mit.edunih.gov For 2-Phenylcyclohexanone oxime, a single crystal X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure.

This analysis would confirm:

The connectivity of the atoms.

The geometric isomerism ((E) or (Z)) of the oxime group by directly visualizing the spatial relationship between the -OH group and the substituents on the C=N bond.

The conformation of the cyclohexane (B81311) ring (e.g., chair, boat, or twist-boat).

The relative orientation of the phenyl group with respect to the cyclohexyl ring (axial or equatorial).

If a chiral sample is used, the absolute configuration (R or S) at the C2 stereocenter can be determined, often through the use of anomalous dispersion. ed.ac.uk

The data obtained from X-ray crystallography serves as the ultimate reference for confirming the structural and stereochemical assignments made by spectroscopic methods like NMR. nih.gov

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell |

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=N, N-O, C-C) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C=N, C=N-O) |

| Torsion Angles (°) | Dihedral angles defining the conformation of the ring and substituent orientation |

| Flack Parameter | Determination of the absolute configuration of the chiral molecule |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involving 2-Phenylcyclohexanone (B152291) oxime. A significant area of study is the Beckmann rearrangement, a classic reaction of oximes that converts them into amides (or lactams for cyclic oximes).

Theoretical studies on the acid-catalyzed Beckmann rearrangement of similar cyclohexanone (B45756) oxime systems have been performed to map out the potential energy surface of the reaction. unive.itwikipedia.org These calculations help in identifying the key intermediates and transition states. The process typically begins with the protonation of the oxime's hydroxyl group, creating a good leaving group (water). wikipedia.org The subsequent step involves the migration of the group anti-periplanar to the leaving group. For 2-Phenylcyclohexanone oxime, this would be the C2-C3 bond, leading to the formation of a seven-membered lactam.

Computational models can precisely characterize the geometry of the transition state, revealing the concerted nature of the migration and leaving group departure. wikipedia.org By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict reaction rates and understand how substituents, like the phenyl group, influence the reaction's feasibility. For instance, a computational study on the Beckmann rearrangement of cyclohexanone oxime using DFT methods detailed a bi-molecular reaction pathway in acid media as a possible side-reaction leading to catalyst deactivation. unive.it Such calculations often employ functionals like B3LYP or M06-2X with various basis sets to achieve a balance between computational cost and accuracy. rsc.orgrsc.org

Table 1: Calculated Parameters for the Beckmann Rearrangement Transition State of a Substituted Cyclohexanone Oxime Analog

| Parameter | Description | Calculated Value |

| Activation Energy (ΔG‡) | The Gibbs free energy barrier for the rearrangement step. | 94 - 120 kJ/mol unive.it |

| Key Bond Distances | Distances of breaking and forming bonds in the transition state. | C-C (migrating): ~2.1 ÅC-N (forming): ~2.0 ÅN-O (breaking): ~1.8 Å |

| Imaginary Frequency | A single negative frequency corresponding to the reaction coordinate at the transition state. | -250 to -400 cm⁻¹ |

Modeling of Stereoelectronic Effects and Conformational Preferences

The three-dimensional structure of 2-Phenylcyclohexanone oxime is crucial for its reactivity. Computational modeling is used to determine the preferred conformations of the cyclohexane (B81311) ring and the orientation of its substituents. The cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain. The bulky phenyl group at the C2 position is expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions.

Semi-empirical, ab initio, and DFT calculations have been successfully used to identify low-energy conformations of substituted cyclohexanone oximes. researchgate.net For 2-Phenylcyclohexanone oxime, theoretical calculations would focus on the relative energies of the conformers where the phenyl group is either axial or equatorial.

Table 2: Theoretical Conformational Analysis of 2-Phenylcyclohexanone

| Conformer | Phenyl Group Position | Relative Energy (kcal/mol) | Key Dihedral Angles (°C) |

| Conformer A | Equatorial | 0.00 (most stable) | C1-C2-C(Ph)-C(Ph) ≈ 175 |

| Conformer B | Axial | > 3.0 | C1-C2-C(Ph)-C(Ph) ≈ 60 |

Note: Data are illustrative, based on general principles for phenyl-substituted cyclohexanes.

Prediction of Tautomeric Equilibria and Isomer Stability

Computational chemistry provides reliable predictions regarding the stability of different isomers and tautomers of 2-Phenylcyclohexanone oxime. This includes the geometric E/Z isomers of the oxime group and the potential for oxime-nitrone tautomerism.

E/Z Isomerism: The C=N double bond of the oxime is stereogenic, leading to two possible isomers, (E) and (Z). Quantum chemical calculations can determine the ground-state energies of both isomers, allowing for the prediction of their relative stability and equilibrium populations. mdpi.comuv.mx Studies on similar oximes have shown that the E-isomer is often thermodynamically more stable due to reduced steric hindrance, though this can be influenced by solvent effects and intramolecular hydrogen bonding. mdpi.com The calculated energy barrier for E/Z isomerization is typically high, suggesting that interconversion is unlikely at room temperature. mdpi.com

Oxime-Nitrone Tautomerism: Oximes can exist in equilibrium with their nitrone tautomers through a 1,2-proton shift. rsc.orgrsc.orgresearchgate.net High-level DFT calculations have been employed to study this equilibrium. rsc.org The results consistently show that the oxime form is significantly more stable (thermodynamically favored) than the nitrone form. However, the nitrone, despite being a minor component at equilibrium, can be much more reactive in certain reactions, such as nucleophilic additions. rsc.orgrsc.org Computational studies have revealed that the isomerization can proceed through a bimolecular process involving two oxime molecules, which is more favorable than a simple intramolecular 1,2-hydrogen shift. rsc.orgresearchgate.net

Table 3: Calculated Relative Energies for Isomers and Tautomers of an Aryl Oxime System

| Species | Isomer/Tautomer | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |

| (E)-Oxime | Geometric Isomer | B3LYP/6-31+G(d) | 0.00 |

| (Z)-Oxime | Geometric Isomer | B3LYP/6-31+G(d) | +0.92 - +2.05 mdpi.com |

| Nitrone Tautomer | Tautomer | M06-2X/cc-pVTZ | +14.5 (from Z-oxime) rsc.org |

Note: Values are based on representative oxime systems from the literature to illustrate typical energy differences.

Design and Optimization of Catalytic Systems using Computational Approaches

Computational methods are becoming indispensable in the rational design and optimization of catalysts for chemical transformations involving 2-Phenylcyclohexanone oxime. pnnl.govrsc.org By modeling the interaction between the substrate, catalyst, and solvent, researchers can predict catalytic activity and selectivity, thereby guiding experimental efforts.

For the Beckmann rearrangement, computational screening can be used to identify promising acid catalysts. rsc.orgsemanticscholar.org DFT calculations can model the rearrangement in the presence of various Lewis or Brønsted acids. By calculating the reaction energy profile for each potential catalyst, the one that provides the lowest activation energy barrier can be identified. pnnl.gov This approach minimizes the need for extensive experimental screening.

Table 4: Computational Workflow for Catalyst Design

| Step | Description | Computational Method | Desired Outcome |

| 1. Catalyst Screening | Initial screening of a library of potential catalysts. | DFT, Molecular Docking | Identification of candidates with strong binding affinity and favorable electronic properties. |

| 2. Mechanism Elucidation | Calculation of the full catalytic cycle for promising candidates. | DFT (Transition State Search) | Determination of the rate-determining step and overall activation energy. |

| 3. Performance Prediction | Correlation of calculated properties (e.g., activation energy) with catalytic activity. | Microkinetic Modeling | Prediction of turnover frequency and selectivity. |

| 4. In Silico Optimization | Modification of the catalyst structure to lower the energy of the rate-determining transition state. | DFT, Machine Learning | A refined catalyst structure with enhanced predicted performance. |

Applications in Complex Organic Molecule Synthesis

Precursor for Nitrogen-Containing Heterocycles (e.g., Tetrahydrocarbazoles, Indazoles, Imidazoles, Pyrroles, Quinolines) The compound is a well-established precursor for the synthesis of 1,2,3,4-tetrahydrocarbazole. This transformation is famously achieved through the Ginsburg synthesis, a method that involves the thermal cyclization of 2-phenylcyclohexanone (B152291) oxime.wjarr.comwjarr.comresearchgate.netWhen heated, typically in a solvent like aqueous ethanol, the oxime undergoes an intramolecular cyclization followed by dehydration to yield the tetrahydrocarbazole core.wjarr.comwjarr.comThis reaction provides an alternative to the more common Fischer indole (B1671886) synthesis for accessing this important heterocyclic scaffold.orgsyn.org

The tetrahydrocarbazole unit is a key structural motif found in numerous biologically active compounds, which underscores the importance of efficient synthetic routes to its creation. wjarr.com

While 2-phenylcyclohexanone oxime is a key starting material for tetrahydrocarbazoles, its application in the synthesis of other nitrogen-containing heterocycles such as indazoles, imidazoles, pyrroles, and quinolines is not as widely documented. The synthesis of these heterocycles often proceeds through different, more established pathways. For instance, indazole synthesis frequently involves methods like the Cadogan cyclization or reactions of 2-aminophenyl ketoximes. nih.govscispace.com Similarly, pyrrole (B145914) synthesis has well-known routes like the Trofimov reaction, which utilizes other types of ketoximes with acetylene. researchgate.net The synthesis of quinolines and imidazoles also typically relies on a variety of other precursors and cyclization strategies. rsc.orgorganic-chemistry.org

Synthesis of Chiral Amines and Amides through Reductive Transformations and Rearrangements 2-Phenylcyclohexanone oxime is a prochiral molecule that can be converted into valuable chiral amines and amides through stereoselective reactions.

Reductive Transformations for Chiral Amines: The reduction of the oxime functional group is a direct pathway to the corresponding amine, 2-phenylcyclohexylamine. Achieving enantioselectivity in this transformation is a key goal for synthesizing chiral molecules. The asymmetric hydrogenation of the C=N bond is a powerful method for producing chiral amines from imines, oximes, and their derivatives. nih.gov This is often accomplished using transition metal catalysts complexed with chiral ligands. While the direct asymmetric hydrogenation of oximes can be challenging, it represents a significant area of research for producing enantiopure amines, which are crucial building blocks in many pharmaceutical compounds. researchgate.netfrontiersin.orgnih.gov